2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate
Description
Properties
IUPAC Name |
[2-[1-(4-chlorophenyl)pyrazole-4-carbonyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c23-17-10-12-18(13-11-17)25-15-16(14-24-25)22(26)20-8-4-5-9-21(20)29-30(27,28)19-6-2-1-3-7-19/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRUTHANMZTZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of 1-(4-chlorophenyl)-1H-pyrazole, which is then subjected to acylation to introduce the carbonyl group. The final step involves the sulfonation of the phenyl ring to attach the benzenesulfonate group. Reaction conditions often include the use of catalysts, solvents like dichloromethane or toluene, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistency and efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate exhibit significant pharmacological activities. For instance, pyrazole derivatives have been studied for their anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
Anti-Cancer Activity
Recent studies have explored the anti-cancer properties of pyrazole derivatives, including those structurally related to this compound. These compounds have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in tumor progression.
Inhibition of Tyrosine Kinases
The compound may also serve as an inhibitor of tyrosine kinases, which are critical in many signaling pathways associated with cancer and other diseases. The selective inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in malignant cells.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that a pyrazole derivative similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Inhibition of Tyrosine Kinases
Another investigation focused on the compound's role as a selective inhibitor of Mer tyrosine kinase. The results indicated that the compound effectively reduced the phosphorylation of target proteins involved in cancer cell survival, suggesting its potential as a therapeutic agent in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The pathways involved often include signal transduction cascades that lead to cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
*ELF values calculated using Multiwfn software , highlighting electron-rich regions. The 4-chlorophenyl derivative exhibits moderate ELF at the pyrazole ring, suggesting localized electron density conducive to interactions with electrophilic targets. The nitro-substituted analog shows higher ELF due to resonance effects, while the methyl-substituted variant has lower ELF, correlating with reduced electron withdrawal .
Binding Affinity and Docking Behavior
AutoDock4 simulations predict that the 4-chlorophenyl substituent enhances binding affinity to hypothetical receptor targets (e.g., enzymes or transporters) compared to analogs. For instance:
- Hypothetical Target X : The chloro group forms a halogen bond (distance: 3.1 Å) with a backbone carbonyl, contributing to a docking score of −9.2 kcal/mol.
- Methyl Analog : Lacks halogen bonding, resulting in a lower score (−7.8 kcal/mol).
- Nitro Analog : Despite stronger electron withdrawal, steric clashes reduce its score (−8.1 kcal/mol) .
Research Findings and Implications
- This may enhance interactions with cationic residues in biological targets.
- Metabolic Stability: The benzenesulfonate group likely confers resistance to esterase-mediated hydrolysis compared to non-sulfonate analogs.
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate (CAS number 956741-35-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.8 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a benzenesulfonate group that may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds possess notable antifungal activity against various phytopathogenic fungi. The compound 5-{1-[(4-chlorophenyl)sulfonyl]pyrazol-4-yl}carboxamide demonstrated an EC50 value of 0.37 μg/mL against Rhizoctonia solani, suggesting that similar derivatives may also exhibit potent antifungal effects .
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor potential, particularly in inhibiting key oncogenic pathways. The structure of this compound suggests it may interact with targets such as BRAF(V600E) and EGFR, which are critical in cancer proliferation . A study on related compounds showed promising results in inhibiting tumor growth in various cancer cell lines.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory activity of pyrazoles has been documented extensively. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases . Specific studies have reported the effectiveness of pyrazole derivatives in reducing edema and pain in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances binding affinity to target proteins |
| Variation in the sulfonate group | Affects solubility and bioavailability |
| Alteration of carbonyl position | Modifies interaction with biological targets |
Study 1: Antifungal Efficacy
A recent study synthesized a series of pyrazole carboxamides, including derivatives similar to this compound. These compounds were tested against several fungal strains, revealing significant antifungal activity with some exhibiting lower EC50 values than commercial fungicides .
Study 2: Antitumor Activity Assessment
In vitro studies assessed the antitumor efficacy of related pyrazole compounds against human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, particularly against breast and lung cancer cells, highlighting the potential application of these compounds in cancer therapy .
Q & A
Q. What are the recommended methods for synthesizing and characterizing 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate with high purity?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Coupling Reactions : Use Suzuki-Miyaura or Ullmann-type coupling to attach the pyrazole moiety to the benzenesulfonate backbone, as demonstrated in analogous benzenesulfonic acid derivatives .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity.
Q. Characterization Methods :
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry, as applied to structurally related pyrazole-benzenesulfonate hybrids .
- NMR Spectroscopy : Use H and C NMR to verify functional groups and assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS.
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Methodological Answer:
- Multi-Technique Validation : Combine experimental (e.g., HPLC for purity, DSC for thermal stability) with computational methods. For instance, density functional theory (DFT) calculations can predict solubility parameters by analyzing electron density distributions .
- Controlled Replication : Reproduce synthesis under inert atmospheres (N/Ar) to minimize oxidation, as sulfonate esters are often sensitive to hydrolysis .
- Cross-Study Comparison : Benchmark data against structurally similar compounds, such as 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride, to identify trends in stability .
Advanced Research Questions
Q. What computational strategies are optimal for analyzing the electronic structure and potential binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer mechanisms. The Colle-Salvetti correlation-energy functional is validated for sulfonate-containing systems .
- Molecular Docking : Use AutoDock Vina to screen binding affinities against biological targets (e.g., enzymes like acetylcholinesterase). Adjust grid parameters to accommodate the bulky benzenesulfonate group .
- Wavefunction Analysis : Apply Multiwfn to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions critical for interaction studies .
Q. What experimental design considerations are critical for assessing its biological activity against enzyme targets?
Methodological Answer:
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., for carbonic anhydrase I/II) with positive controls like acetazolamide. Optimize buffer conditions (pH 7.4, 25°C) to mimic physiological environments .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazole substituents (e.g., 4-chlorophenyl to 4-fluorophenyl) and compare IC values .
- Molecular Dynamics (MD) Simulations : Validate docking results by simulating ligand-protein interactions over 100 ns trajectories to assess binding stability .
Q. How can researchers address contradictions in crystallographic data versus computational predictions for this compound?
Methodological Answer:
- Hybrid Refinement : Use SHELX software to refine XRD data while incorporating DFT-optimized geometries as constraints, ensuring alignment between experimental and theoretical bond lengths/angles .
- Topology Analysis : Compare electron density maps (via Multiwfn) with XRD-derived electron density to identify discrepancies in charge distribution .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) using root-mean-square deviation (RMSD) metrics .
Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct synthesis and handling in a fume hood due to potential sulfonate ester volatility .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols, as recommended for sulfonamide derivatives .
Data and Resource Guidance
Q. Which databases or software tools are essential for studying this compound’s properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
